(3'-Methoxy[1,1'-biphenyl]-4-yl)acetonitrile is an organic compound with the molecular formula . This compound is characterized by a biphenyl structure with a methoxy group at the 3' position and an acetonitrile group at the 4 position. It is primarily used as an intermediate in the synthesis of more complex organic molecules, serving as a building block in various chemical reactions and applications in medicinal chemistry and material science.
This compound falls under the category of biphenyl derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of functional groups such as methoxy and acetonitrile enhances its reactivity and utility in synthetic organic chemistry. The compound can be sourced from chemical suppliers specializing in organic compounds, and it is often utilized in research settings for developing new chemical entities.
The synthesis of (3'-Methoxy[1,1'-biphenyl]-4-yl)acetonitrile typically involves the reaction of 3'-methoxy-4-bromobiphenyl with acetonitrile in the presence of a base. Common bases used include potassium carbonate or sodium hydride. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants into the desired product.
The molecular structure of (3'-Methoxy[1,1'-biphenyl]-4-yl)acetonitrile can be represented with the following data:
COC1=CC=CC(=C1)C2=CC=C(C=C2)CC#NThe structure features a biphenyl core with substituents that confer specific chemical properties and reactivity patterns important for further synthetic applications.
(3'-Methoxy[1,1'-biphenyl]-4-yl)acetonitrile can participate in several types of chemical reactions:
The mechanism of action for (3'-Methoxy[1,1'-biphenyl]-4-yl)acetonitrile involves its participation in various chemical transformations due to its functional groups. For instance:
The compound's physical state and solubility profile make it amenable for use in organic synthesis where solubility in organic solvents is crucial for reaction efficiency .
(3'-Methoxy[1,1'-biphenyl]-4-yl)acetonitrile finds applications primarily in scientific research:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: